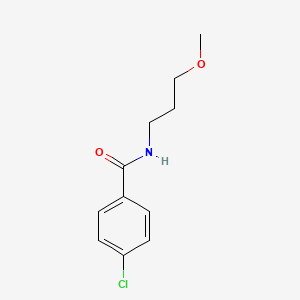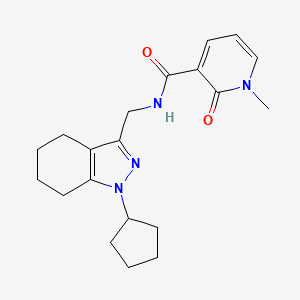
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide, also known as PBTZ169, is a small molecule compound that has gained attention in the scientific community due to its potential as a therapeutic agent in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and can lead to severe illness and death if left untreated. The emergence of drug-resistant strains of TB has highlighted the urgent need for new treatments, and PBTZ169 has shown promising results in preclinical studies.
Scientific Research Applications
Biological and Medicinal Applications
Compounds containing heteroatoms like nitrogen in pyrrole and sulfur in thiazole are extensively used in medicinal chemistry due to their versatile biological activities. These moieties are common in drugs and bioactive molecules, offering a wide range of applications in developing new therapeutic agents. For instance, pyrrole-based compounds are recognized for their anticancer, antimicrobial, and antiviral properties, supported by specific target selectivity (Li Petri et al., 2020). Similarly, thiazolidin-4-ones, related to thiazole, exhibit a broad spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties (Mech et al., 2021).
Chemical Sensing and Materials Science
The structure of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide lends itself to the synthesis of optical sensors due to the ability of its constituent moieties to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This property is crucial for developing materials that can detect environmental pollutants or biological markers (Jindal & Kaur, 2021). Additionally, the incorporation of pyrrole and thiazole units into polymers and materials has been explored for creating novel optoelectronic materials, showcasing the potential of such compounds in electronics and technology (Lipunova et al., 2018).
Supramolecular Chemistry
The pyrrole and thiazole moieties are also instrumental in the self-assembly of supramolecular structures. These compounds can form complex architectures with potential applications in drug delivery systems, molecular recognition, and the development of nanoscale devices. The unique binding properties and structural flexibility of such moieties allow for the construction of sophisticated molecular systems with tailored functionalities (Ballester, 2011).
properties
IUPAC Name |
4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-10(13-11-12-5-9-16-11)4-3-8-14-6-1-2-7-14/h1-2,5-7,9H,3-4,8H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVQPMPEKDLDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


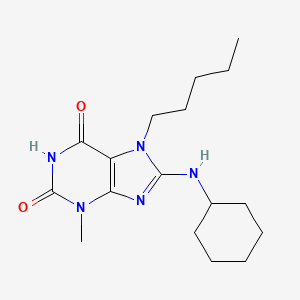
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2554385.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2554392.png)
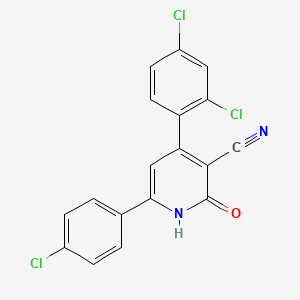
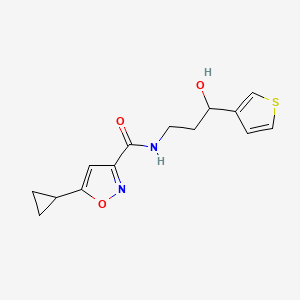

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2554399.png)
![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B2554401.png)
![3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2554402.png)
